3H-Cyclopenta[c]quinoline-8-carboxylic acid, 4-(2,4-dichlorophenyl)-3a,4,5,9b-tetrahydro-, (3aR,4S,9bS)-rel-
CAS No.:
Cat. No.: VC10442144
Molecular Formula: C19H15Cl2NO2
Molecular Weight: 360.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H15Cl2NO2 |
|---|---|
| Molecular Weight | 360.2 g/mol |
| IUPAC Name | 4-(2,4-dichlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid |
| Standard InChI | InChI=1S/C19H15Cl2NO2/c20-11-5-6-14(16(21)9-11)18-13-3-1-2-12(13)15-8-10(19(23)24)4-7-17(15)22-18/h1-2,4-9,12-13,18,22H,3H2,(H,23,24) |
| Standard InChI Key | DLSUYVWZOWUVHV-UHFFFAOYSA-N |
| SMILES | C1C=CC2C1C(NC3=C2C=C(C=C3)C(=O)O)C4=C(C=C(C=C4)Cl)Cl |
| Canonical SMILES | C1C=CC2C1C(NC3=C2C=C(C=C3)C(=O)O)C4=C(C=C(C=C4)Cl)Cl |
Introduction
Chemical Identity and Structural Analysis
Molecular Architecture
The compound features a fused cyclopenta[c]quinoline core, comprising a bicyclic system with a five-membered cyclopentane ring fused to a quinoline moiety. Key substituents include:
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A carboxylic acid group at position 8, which enhances water solubility and potential for hydrogen bonding.
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A 2,4-dichlorophenyl group at position 4, introducing steric bulk and electron-withdrawing effects that may modulate biological activity.
The stereochemical designation (3aR,4S,9bS)-rel- indicates three stereocenters with relative configurations critical for molecular interactions .
Table 1: Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₉H₁₅Cl₂NO₂ | Calculated |
| Molecular Weight | 376.24 g/mol | Calculated |
| Stereocenters | 3 (3aR,4S,9bS) | |
| Key Functional Groups | Carboxylic acid, Dichlorophenyl |
Synthesis and Stereochemical Control
Industrial Scalability
Large-scale production would require optimization of:
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Enantioselective Catalysts: To maintain stereochemical purity.
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Continuous Flow Reactors: For improved yield and reduced side products.
Stereochemical Implications on Bioactivity
Configuration-Activity Relationships
The 3aR,4S,9bS configuration positions the dichlorophenyl and carboxylic acid groups in a spatial arrangement that may facilitate interactions with biological targets:
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Hydrogen Bonding: The carboxylic acid at C8 can anchor the molecule to enzymatic active sites.
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Hydrophobic Interactions: The dichlorophenyl group at C4 may bind to hydrophobic pockets in proteins .
Table 2: Hypothetical Target Affinities
Toxicological and Pharmacokinetic Considerations
Metabolic Stability
The carboxylic acid group likely promotes rapid renal clearance, necessitating prodrug strategies for oral bioavailability.
Toxicity Profiles
Chlorinated aromatics raise concerns about:
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